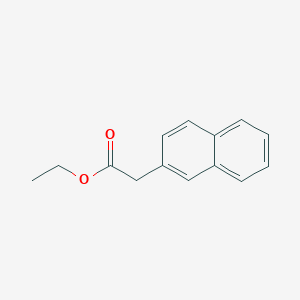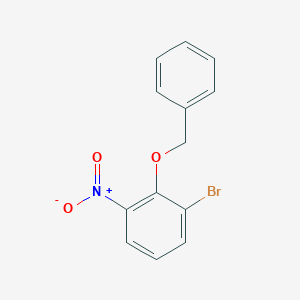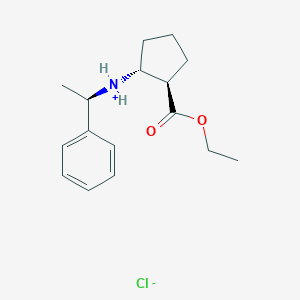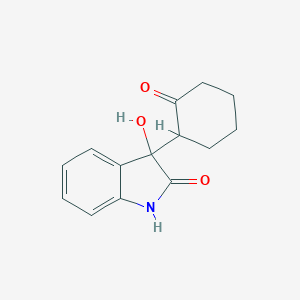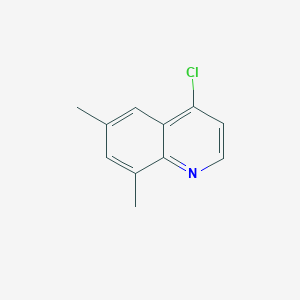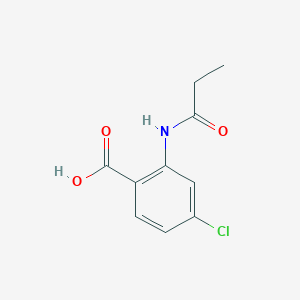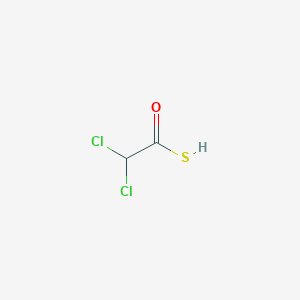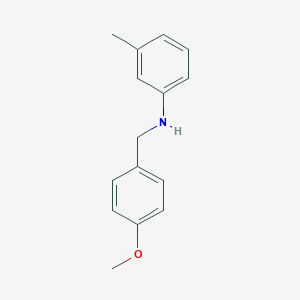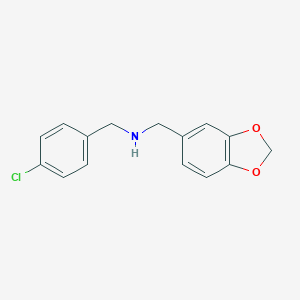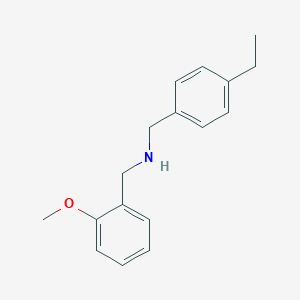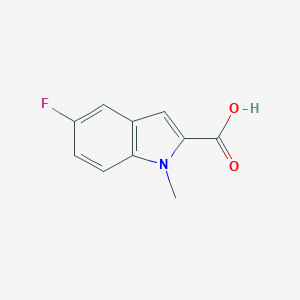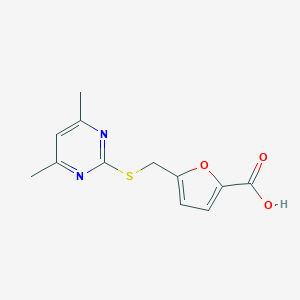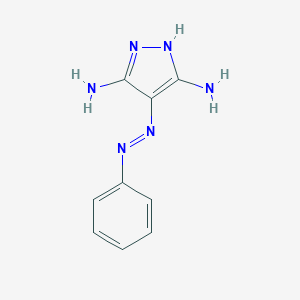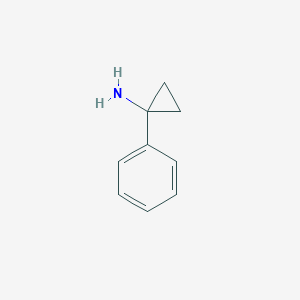
1-Phenyl-cyclopropylamine
Übersicht
Beschreibung
1-Phenyl-cyclopropylamine is a chemical compound with the molecular formula C9H11N . It is also known by other names such as 1-phenylcyclopropanamine and 1-phenylcyclopropan-1-amine .
Synthesis Analysis
The synthesis of 1-substituted cyclopropylamines, which includes 1-Phenyl-cyclopropylamine, has been described in several studies. A novel approach involves phosphine-catalyzed formal tertiary C sp3 –H amination of cyclopropanes . Another method uses ketone zinc/copper homoenolates as electrophiles in the synthesis of 1- and 1,2-substituted cyclopropylamines .Molecular Structure Analysis
The molecular structure of 1-Phenyl-cyclopropylamine consists of a cyclopropylamine group attached to a phenyl group . The exact mass of the molecule is 133.089149355 g/mol .Chemical Reactions Analysis
Cyclopropanes, including 1-Phenyl-cyclopropylamine, are involved in various chemical reactions. For instance, cyclopropanation techniques have been widely used in the synthesis of various unique cyclopropane natural products . Another study reported the use of 1-aryl cyclopropyltrifluoroborate in a cross-coupling reaction with 4-bromoacetophenone under a dual Ni/Ir-catalyzed system .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Phenyl-cyclopropylamine include a molecular weight of 133.19 g/mol and a topological polar surface area of 26 Ų . Other properties such as boiling point, vapour pressure, and enthalpy of vaporization are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
Specific Scientific Field
Bioorganic Chemistry and Cancer Research
Summary of the Application
1-Phenyl-cyclopropylamine is used in the structure-based design, synthesis, and anticancer activity evaluation of a series of eighteen cyclopropylamine containing cyanopyrimidine derivatives .
Methods of Application or Experimental Procedures
The compounds were evaluated against 60 cancer cell lines through the one-dose (10 µM) sulforhodamine B assay. Further, the multiple dose cell viability studies were conducted against cancer cell lines MOLT-4, A549, and HCT-116 .
Results or Outcomes
Compounds VIIb, VIIi, and VIIm emerged as the most potent anticancer agents among all compounds evaluated. The three potent compounds also displayed potent LSD1 inhibitory activity with IC50 values of 2.25, 1.80, and 6.08 µM .
Application in Chemical Synthesis
Specific Scientific Field
Summary of the Application
1-Phenyl-cyclopropylamine is used in the preparation of N-[4-(4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not provided in the source .
Results or Outcomes
The outcomes of this application are not provided in the source .
Application in Drug Synthesis
Specific Scientific Field
Summary of the Application
1-Phenyl-cyclopropylamine hydrochloride is used in the synthesis of unique chemicals for early discovery researchers .
Results or Outcomes
Application in LSD1 Inhibitors Design
Specific Scientific Field
Summary of the Application
1-Phenyl-cyclopropylamine is used in the structure-based design, synthesis, and anticancer activity evaluation of a series of eighteen cyclopropylamine containing cyanopyrimidine derivatives . These compounds are explored as LSD1 inhibitors .
Results or Outcomes
Application in Preparation of Pt (CPA) 2 Complexes
Specific Scientific Field
Summary of the Application
1-Phenyl-cyclopropylamine is used to prepare Pt (CPA) 2 (bismethylthiomethylenepropanedioate) and Pt (CPA) 2 (bisethylthiomethylenepropanedioate) complexes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRBDGKUVUVWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276733 | |
| Record name | 1-Phenyl-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-cyclopropylamine | |
CAS RN |
41049-53-0 | |
| Record name | 1-Phenyl-cyclopropylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

